1-((2,6-Difluorophenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
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Overview
Description
1-((2,6-Difluorophenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring, a sulfonyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Attachment of the Thioether Linkage: The thioether linkage is formed by reacting a thiol (such as 4-methoxythiophenol) with a suitable electrophile, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2,6-Difluorophenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-((2,6-Difluorophenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering functional groups that can be further modified.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-((2,6-Difluorophenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine exerts its effects depends on its application:
Biological Systems: It may interact with specific receptors or enzymes, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Chemical Reactions: The sulfonyl and thioether groups can participate in various chemical transformations, acting as electrophiles or nucleophiles depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-((2,6-Dichlorophenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
1-((2,6-Difluorophenyl)sulfonyl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
1-((2,6-Difluorophenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical properties and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO3S2/c1-25-15-5-7-16(8-6-15)26-13-14-9-11-22(12-10-14)27(23,24)19-17(20)3-2-4-18(19)21/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPOVIASPLRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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